A Technical Guide to the Synthesis and Properties of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
A Technical Guide to the Synthesis and Properties of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
Abstract: The benzimidazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine, a key synthetic intermediate. While direct literature on this specific isomer is sparse, this document consolidates established principles of benzimidazole chemistry to propose a robust synthetic pathway. It further details the compound's physicochemical properties, chemical reactivity, and significant potential as a building block for novel therapeutics, drawing on data from closely related analogues. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Significance of the Benzimidazole Scaffold
The fusion of benzene and imidazole rings gives rise to the benzimidazole system, a heterocyclic scaffold of immense interest in drug discovery.[1] This structural motif is a "privileged" scaffold, meaning it is capable of binding to a diverse range of biological targets with high affinity. The inherent aromaticity, coupled with the presence of hydrogen bond donors and acceptors, allows for versatile interactions with enzyme active sites and receptors. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1][2][3]
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine (CAS No. 21472-09-3) represents a strategically important, yet underexplored, derivative.[4] Its structure features:
-
The core 5,6-dimethylbenzimidazole unit, a feature found in vitamin B12 and various bioactive molecules.
-
A 7-amino group , which serves as a versatile synthetic handle for further molecular elaboration, allowing for the introduction of diverse pharmacophores through reactions like acylation and alkylation.
This guide will elucidate a logical synthetic approach, characterize the expected properties, and discuss the potential applications of this valuable building block.
Synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
The cornerstone of benzimidazole synthesis is the Phillips reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under dehydrating conditions.[3] For the target molecule, this necessitates a tri-substituted benzene precursor: 4,5-dimethylbenzene-1,2,3-triamine .
Retrosynthetic Analysis & Strategy
The synthesis can be logically disconnected at the imidazole ring, revealing the key o-phenylenediamine precursor. The most efficient approach involves the cyclization of the 1,2-diamino functionalities of the triamine precursor with a one-carbon source, such as formic acid.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with a commercially available starting material.
Step 1: Dinitration of 2,3-Dimethylaniline The synthesis commences with the dinitration of 2,3-dimethylaniline. This electrophilic aromatic substitution must be performed under controlled conditions (e.g., using a mixture of nitric and sulfuric acids at low temperatures) to favor the formation of 2,3-dimethyl-4,6-dinitroaniline. The directing effects of the amino and methyl groups guide the incoming nitro groups to the desired positions.
Step 2: Reduction to 4,5-Dimethylbenzene-1,2,3-triamine The crucial triamine intermediate is obtained via the reduction of both nitro groups on 2,3-dimethyl-4,6-dinitroaniline. This can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid. The choice of method depends on scale, available equipment, and functional group tolerance.
Step 3: Cyclization with Formic Acid The final step is the formation of the benzimidazole ring. The synthesized 4,5-dimethylbenzene-1,2,3-triamine is heated with formic acid.[5] In this reaction, formic acid serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via the formylation of one of the adjacent amino groups (at C1 or C2), followed by intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring. The amino group at the C3 position remains unreacted, becoming the 7-amino substituent on the final product. The reaction is typically worked up by neutralizing the excess acid with a base, such as aqueous ammonia, to precipitate the product.[5]
Caption: Forward synthetic workflow for the target compound.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 21472-09-3 | [4] |
| Molecular Formula | C₉H₁₁N₃ | [4] |
| Molecular Weight | 161.21 g/mol | Calculated |
| Appearance | Expected to be a solid at room temp. | By analogy to other benzimidazoles. |
| Melting Point | Not reported | Requires experimental determination. |
| Solubility | Likely soluble in polar organic solvents | By analogy to similar structures.[6] |
| pKa | Not reported | Expected to have both acidic (imidazole NH) and basic (amino and imidazole N) sites. |
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are as follows:
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
δ 12.0-12.5 ppm: (s, 1H) - Broad singlet corresponding to the imidazole N-H proton.[7]
-
δ 6.5-7.0 ppm: (s, 1H) - Singlet for the C4-H aromatic proton.
-
δ 5.0-5.5 ppm: (s, 2H) - Broad singlet for the -NH₂ protons at the C7 position.
-
δ 8.0-8.2 ppm: (s, 1H) - Singlet for the C2-H proton of the imidazole ring.[7]
-
δ 2.2-2.4 ppm: (s, 6H) - Singlet integrating to six protons for the two methyl groups at C5 and C6.[8]
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
δ 140-145 ppm: C2 carbon of the imidazole ring.
-
δ 110-140 ppm: Aromatic carbons of the benzene ring.
-
δ 15-25 ppm: Carbons of the two methyl groups.
FT-IR Spectroscopy (Predicted, KBr Pellet):
-
3400-3200 cm⁻¹: N-H stretching vibrations (from both the -NH₂ group and the imidazole N-H).
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
1650-1550 cm⁻¹: C=N and C=C stretching vibrations from the benzimidazole ring system.
-
1620-1560 cm⁻¹: N-H scissoring (bending) vibration of the primary amine.
Chemical Reactivity and Biological Potential
The utility of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine lies in its dual reactivity and the proven biological relevance of its core structure.
Key Reactive Sites
-
7-Amino Group: This primary amine is a potent nucleophile, making it an ideal site for derivatization. It can readily undergo acylation with carboxylic acids or acid chlorides to form amides, alkylation, and serve as a precursor for more complex heterocyclic systems. For example, derivatives of the isomeric 2-amino-5,6-dimethyl-1H-benzimidazole have been synthesized by forming amide linkages with various carboxylic acids.[9]
-
Imidazole N-H: The pyrrolic nitrogen of the imidazole ring can be deprotonated and subsequently alkylated or acylated, providing another avenue for structural modification.
Applications in Medicinal Chemistry
The 5,6-dimethylbenzimidazole scaffold is a validated pharmacophore. By using the 7-amino group as a synthetic anchor, novel derivatives can be designed to target a range of diseases.
-
Anticancer Agents: Many benzimidazole derivatives function as DNA minor groove binders or enzyme inhibitors.[3] For example, novel 1H-benzo[d]imidazole derivatives have been synthesized and identified as inhibitors of Human Topoisomerase I, showing potent anticancer activity.[3]
-
Anti-Alzheimer's Agents: Derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have been synthesized and shown to act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2]
-
Antimicrobial Agents: The benzimidazole core is present in several antimicrobial drugs. The synthesis of novel derivatives from related scaffolds has yielded compounds with significant antimicrobial and antioxidant activity.[9]
The title compound is therefore a high-value starting material for generating libraries of novel compounds to be screened for these and other biological activities.
Representative Experimental Protocol
The following is a representative, field-proven protocol for the final cyclization step, based on established methodologies for benzimidazole synthesis.[5]
Synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine (3) from 4,5-Dimethylbenzene-1,2,3-triamine (2)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethylbenzene-1,2,3-triamine (1.51 g, 10 mmol).
-
Reagent Addition: Add 98% formic acid (15 mL). The triamine salt may precipitate initially.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane).
-
Cooling & Precipitation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Neutralization: Slowly add concentrated ammonium hydroxide solution (~28%) dropwise with vigorous stirring while keeping the flask in the ice bath. Continue addition until the pH of the solution is basic (pH 8-9). A precipitate will form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight to yield the final compound as a solid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
References
-
Al-Ostoot, F.H., et al. (2024). Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diversified facile synthesis of benzimidazoles, quinazolin-4(3H)-ones and 1,4-benzodiazepine-2,5. Royal Society of Chemistry. Available at: [Link]
-
Mohammed, S.M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Al-Harbi, N.O., et al. (2021). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Journal of King Saud University - Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry. Available at: [Link]
-
Mohammed, S.M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5, 6-dimethylbenzimidazole. Google Patents.
-
SpectraBase. (n.d.). 5,6-Dimethyl-1H-benzimidazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Zhang, T., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Organic Letters. Available at: [Link]
-
Obaid, R.J., et al. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Inorganic and Nano-Metal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 5,6‐dimethyl‐benzimidazole 1e (bottom) and its corresponding silver complex 2e (top). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-1,3-benzimidazoles, benzothiazoles and 3H-imidazo[4,5-c]pyridine using DMF in the presence of HMDS as a reagent under the transition-metal-free condition. ResearchGate. Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]
-
Ferlin, M.G., et al. (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Benzimidazol-7-amine,5,6-dimethyl- [21472-09-3] | King-Pharm [king-pharm.com]
- 5. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. applications.emro.who.int [applications.emro.who.int]
